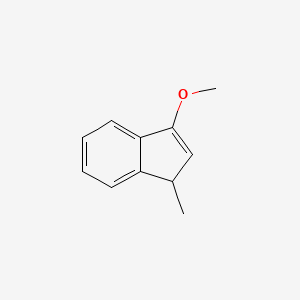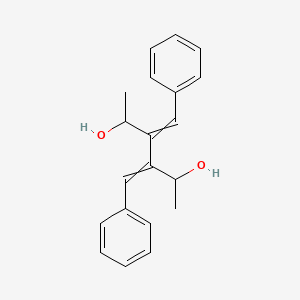
3,4-Dibenzylidenehexane-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibenzylidenehexane-2,5-diol is an organic compound characterized by the presence of two benzylidene groups attached to a hexane backbone with hydroxyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dibenzylidenehexane-2,5-diol can be synthesized through the aldol condensation of benzaldehyde with hexane-2,5-dione. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to catalyze the condensation process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibenzylidenehexane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The benzylidene groups can be reduced to form the corresponding alkane derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert hydroxyl groups to halides.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of hexane derivatives with reduced benzylidene groups.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3,4-Dibenzylidenehexane-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-dibenzylidenehexane-2,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the benzylidene groups can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dibenzylidenehexane-2,5-dione: Similar structure but with carbonyl groups instead of hydroxyl groups.
3,4-Dibenzylidenehexane-2,5-diol derivatives: Compounds with modifications on the benzylidene or hexane backbone.
Uniqueness
This compound is unique due to the presence of both benzylidene and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
112169-72-9 |
|---|---|
Fórmula molecular |
C20H22O2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
3,4-dibenzylidenehexane-2,5-diol |
InChI |
InChI=1S/C20H22O2/c1-15(21)19(13-17-9-5-3-6-10-17)20(16(2)22)14-18-11-7-4-8-12-18/h3-16,21-22H,1-2H3 |
Clave InChI |
HTILEMKPMWMBKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=CC1=CC=CC=C1)C(=CC2=CC=CC=C2)C(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


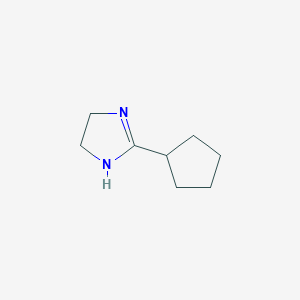


![N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine](/img/structure/B14312787.png)
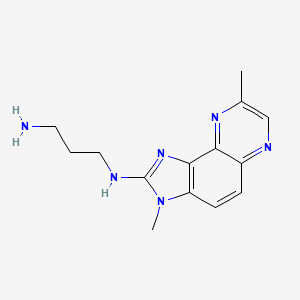

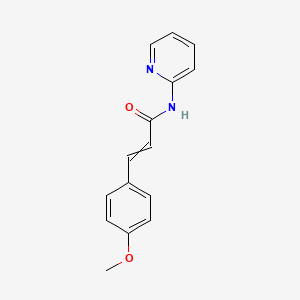
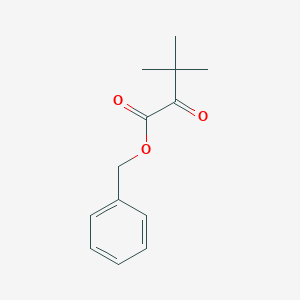
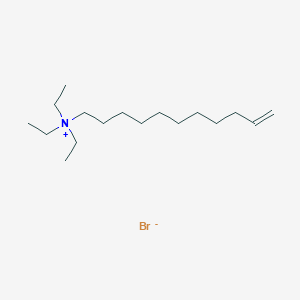
![6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14312801.png)
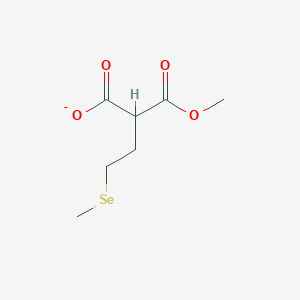
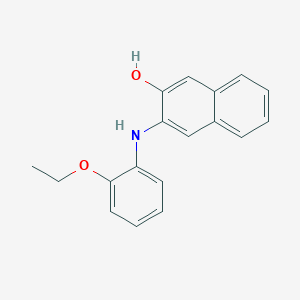
![Benzene, [[1-(nitromethyl)cyclopentyl]thio]-](/img/structure/B14312821.png)
